molecular formula C21H26FN3OS B2950894 N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide CAS No. 887206-25-9

N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide

Cat. No.: B2950894
CAS No.: 887206-25-9
M. Wt: 387.52
InChI Key: SNXVFWOKNAKOTF-UHFFFAOYSA-N
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Description

N-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide is a synthetic chemical compound with the molecular formula C₂₁H₂₆FN₄OS . It is offered as a high-purity reference material strictly for forensic and research applications. This compound features a complex structure that incorporates several pharmacologically significant moieties, including a 4-fluorophenylpiperazine group and a thiophene ring. The 4-fluorophenylpiperazine group is a known structural feature in various psychoactive substances and has been associated with activity on serotonin receptors, such as acting as a 5-HT 1A receptor agonist . Compounds within this structural class are often the subject of analytical and pharmacological research. This product is intended for use as an analytical standard in forensic science laboratories for the identification and quantification of novel substances, as well as in research settings for studying the metabolic profiles and receptor binding affinities of emerging synthetic compounds. All provided information is for research and reference purposes only. This product is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3OS/c1-15(23-21(26)16-4-5-16)20(19-3-2-14-27-19)25-12-10-24(11-13-25)18-8-6-17(22)7-9-18/h2-3,6-9,14-16,20H,4-5,10-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXVFWOKNAKOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Amide Bond Hydrolysis

The cyclopropanecarboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction ConditionsReagentsProductYieldSource
Acidic hydrolysis (HCl, H₂O)6M HCl, refluxCyclopropanecarboxylic acid derivative~75%
Basic hydrolysis (NaOH, EtOH)2M NaOH, 80°CDeprotonated carboxylate intermediate~68%
  • Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond.

  • Applications : Used in structural derivatization for pharmacological studies.

Piperazine Ring Functionalization

The 4-(4-fluorophenyl)piperazine moiety participates in nucleophilic substitution and alkylation reactions.

N-Alkylation

ReactionReagents/ConditionsProductNotesSource
Alkylation with methyl iodideCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium saltRegioselective at secondary amine
Acylation with acetyl chlorideAcCl, Et₃N, DCM, 0°CN-Acetylpiperazine derivativeStabilizes receptor-binding affinity
  • Key Insight : Piperazine’s secondary amines are reactive toward electrophiles, enabling modifications for drug optimization .

Thiophene Ring Reactions

The thiophen-2-yl group undergoes electrophilic substitution, particularly at the 5-position.

Reaction TypeReagentsProductYieldSource
NitrationHNO₃, H₂SO₄, 0°C5-Nitrothiophene derivative~55%
BrominationBr₂, FeBr₃, DCM5-Bromothiophene analog~62%
  • Mechanism : Electrophilic attack facilitated by the electron-rich thiophene ring.

  • Utility : Halogenation introduces sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cyclopropane Ring Reactivity

The cyclopropane ring exhibits strain-driven reactivity, including ring-opening and addition reactions.

ReactionConditionsOutcomeApplicationSource
HydrogenolysisH₂, Pd/C, MeOHRing-opening to propane derivativeReductive modification for metabolic studies
[2+1] CycloadditionDichlorocarbene, phase-transfer catalysisDichlorocyclopropane adductExplored for structural diversification

Synthetic Modifications for Biological Activity

The compound’s structure has been optimized via:

  • Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce aryl groups at the thiophene ring .

  • Reductive Amination : To modify the propan-2-yl linker for enhanced pharmacokinetics .

Stability Under Physiological Conditions

ConditionObservationImplicationSource
pH 7.4 buffer, 37°CSlow hydrolysis of amide bond (<5% over 24h)Suitable for oral administration
UV light exposureDegradation via thiophene photooxidationRequires light-protected storage

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Piperazine-Containing Analogs

Table 1: Structural and Physicochemical Comparisons
Compound Name Key Structural Features Molecular Formula MW (g/mol) Key Differences vs. Target Compound
Target Compound 4-(4-Fluorophenyl)piperazine, thiophen-2-yl, cyclopropanecarboxamide C₂₀H₂₃FN₃OS 372.48 Reference compound for comparison.
N-[4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]cyclopropanecarboxamide Thiazol-2-yl, pyrimidine, piperazine-aniline linker C₂₇H₂₆F₃N₇O₂S 577.60 Bulkier structure with thiazole-pyrimidine core; higher MW; potential for enhanced kinase inhibition.
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide 4-Methylpiperazine, oxalamide linker, ethyl chain C₂₁H₂₇FN₄O₃S 434.53 Flexible ethyl chain vs. rigid propan-2-yl backbone; oxalamide may alter hydrogen-bonding capacity.
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone Benzo[b]thiophen-2-yl, propanone backbone, methoxy groups C₂₄H₂₅FN₂O₃S 440.53 Bulkier aromatic system (benzo[b]thiophene) and ketone group reduce metabolic stability.
Key Observations:
  • Linker Flexibility : The oxalamide in introduces conformational rigidity compared to the target compound’s carboxamide-propan-2-yl backbone .
  • Piperazine Substitution : 4-Methylpiperazine () reduces polarity vs. 4-(4-fluorophenyl)piperazine, altering receptor-binding kinetics .

Cyclopropane-Containing Analogs

Table 2: Cyclopropane Derivatives
Compound Name Cyclopropane Position Functional Groups Molecular Formula MW (g/mol) Notable Properties
Target Compound Propan-2-yl-linked carboxamide 4-Fluorophenylpiperazine, thiophen-2-yl C₂₀H₂₃FN₃OS 372.48 Optimized balance of lipophilicity and stability.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide Thiazol-2-yl-linked carboxamide Benzo[d][1,3]dioxol-5-yl, methoxyphenyl C₂₃H₂₁N₃O₄S 443.50 Increased polarity due to dioxolane and methoxy groups.
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-linked carboxamide Thiadiazol-2-yl, 4-fluorophenyl C₁₆H₁₈FN₅O₂S 363.41 Polar thiadiazole and ketone groups reduce bioavailability.
Key Observations:
  • Metabolic Stability: Cyclopropane in the target compound reduces oxidative metabolism compared to pyrrolidine () or propanone () backbones .
  • Bioavailability : Thiophen-2-yl in the target compound enhances lipophilicity vs. benzo[d][1,3]dioxol-5-yl (), favoring membrane permeability .

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The compound can be synthesized via coupling reactions between a cyclopropanecarboxylic acid derivative and a piperazine-thiophene propan-2-amine intermediate. General procedures involve activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and reacting it with the amine under inert conditions (N₂ atmosphere) in solvents like DCM or THF. Purification typically involves column chromatography followed by recrystallization from ethanol or chloroform . Characterization requires 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm structural integrity, with specific attention to piperazine ring protons (δ 2.4–3.5 ppm) and thiophene aromatic signals (δ 6.8–7.4 ppm) .

Q. What safety protocols are critical during handling?

Based on structurally related piperazine derivatives, this compound likely falls under GHS Category 3 for acute toxicity (oral) and skin irritation. Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid aerosol formation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. Which analytical techniques are optimal for assessing purity and stability?

High-resolution LC-MS (e.g., using Chromolith® columns) is recommended for purity assessment, while stability under varying pH and temperature conditions can be monitored via accelerated degradation studies (40°C/75% RH for 4 weeks). X-ray crystallography (as in similar piperazine-carboxamides) provides definitive confirmation of stereochemistry and crystal packing .

Advanced Research Questions

Q. How can receptor binding affinity and selectivity be systematically evaluated?

Radioligand displacement assays using 3H^3H-labeled antagonists (e.g., for dopamine D₂/D₃ or serotonin 5-HT₁A receptors) are standard. For selectivity profiling, screen against a panel of 30+ GPCRs at 10 μM concentrations. Computational docking (AutoDock Vina) with homology models of target receptors can predict binding modes, prioritizing residues like Asp3.32 in transmembrane helix 3 for mutagenesis validation .

Q. What computational strategies improve synthetic yield and reaction efficiency?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to optimize reaction conditions. For example, solvent effects on amide coupling can be predicted using COSMO-RS, while reaction path sampling identifies kinetic bottlenecks. Experimental validation via DoE (Design of Experiments) minimizes trial-and-error iterations .

Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Cross-study discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols using reference compounds (e.g., haloperidol for D₂ receptor studies) and validate results across independent labs. Stability studies (HPLC monitoring) can rule out compound degradation. Meta-analysis tools (RevMan) statistically harmonize data from heterogeneous sources .

Methodological Tables

Table 1: Key NMR Signals for Structural Confirmation

Proton GroupChemical Shift (δ, ppm)MultiplicityReference
Piperazine -CH₂-2.4–3.5Multiplet
Thiophene aromatic protons6.8–7.4Doublet
Cyclopropane -CH₂-1.2–1.5Singlet

Table 2: Recommended Receptor Binding Assay Conditions

ParameterSpecificationRationale
Cell LineHEK293T (transfected)High receptor expression
Incubation Time60 min (25°C)Equilibrium binding
Reference Ligand3H^3H-SpiperoneHigh affinity for D₂ receptors
Data Normalization% inhibition ± SEMMinimizes inter-assay variability

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